molecular formula C12H15N5OS B7026105 N-[4-(dimethylamino)pyrimidin-5-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide

N-[4-(dimethylamino)pyrimidin-5-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide

Cat. No.: B7026105
M. Wt: 277.35 g/mol
InChI Key: UUUDLLUYIGQRGT-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)pyrimidin-5-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that contains both pyrimidine and thiazole rings

Properties

IUPAC Name

N-[4-(dimethylamino)pyrimidin-5-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5OS/c1-7-10(15-8(2)19-7)12(18)16-9-5-13-6-14-11(9)17(3)4/h5-6H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUDLLUYIGQRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)NC2=CN=CN=C2N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)pyrimidin-5-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide typically involves the condensation of a pyrimidine derivative with a thiazole derivative. One common method is the reaction between 4-(dimethylamino)pyrimidine-5-carbaldehyde and 2,5-dimethylthiazole-4-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)pyrimidin-5-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N-[4-(dimethylamino)pyrimidin-5-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)pyrimidin-5-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(dimethylamino)pyrimidin-5-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide: shares structural similarities with other pyrimidine-thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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